molecular formula C19H28N2O3 B2873199 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide CAS No. 921835-99-6

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide

Cat. No.: B2873199
CAS No.: 921835-99-6
M. Wt: 332.444
InChI Key: RVNQWPSTJPXGDV-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide is a structurally complex amide derivative featuring a benzo[b][1,4]oxazepine core. This seven-membered heterocyclic ring system incorporates oxygen and nitrogen atoms, with additional substituents including an isopentyl (3-methylbutyl) group, two methyl groups at the 3-position, and a propionamide moiety at the 8-position.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-6-17(22)20-14-7-8-15-16(11-14)24-12-19(4,5)18(23)21(15)10-9-13(2)3/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNQWPSTJPXGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The target compound’s benzo[b][1,4]oxazepine core is distinct from the pyrimidine (fenoxacrim), imidazolidine (iprodione metabolite), and isoxazole (isoxaben) systems. The oxazepine ring’s oxygen and nitrogen atoms could facilitate hydrogen bonding or coordination with metal ions in biological targets, differing from the electron-deficient triketone pyrimidine in fenoxacrim .

The dimethyl groups at the 3-position may sterically hinder enzymatic degradation, increasing metabolic stability relative to iprodione’s isopropyl group .

Amide Functionality :

  • Like propanil and isoxaben, the target compound retains the amide linkage critical for target recognition. However, its attachment to a polycyclic system may reduce off-target effects compared to simpler aryl amides.

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